

Technical Support Center: Mitigating CC-930 Off-Target Kinase Inhibition

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Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target kinase inhibition of **CC-930** (Tanzisertib).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **CC-930** and what are its known off-targets?

A1: **CC-930** is a potent inhibitor of c-Jun N-terminal kinases (JNKs), with high affinity for all three isoforms (JNK1, JNK2, and JNK3).[1][2][3] Its primary known off-target is the Epidermal Growth Factor Receptor (EGFR). In a screening against 240 kinases, EGFR was the only non-MAP kinase that was inhibited by more than 50% at a 3 μ M concentration of **CC-930**. [1] The development of **CC-930** was discontinued due to adverse effects, including elevated liver enzymes, which may be linked to its off-target activities.[4]

Q2: I am observing a cellular phenotype that is inconsistent with JNK inhibition. Could this be an off-target effect?

A2: It is possible that the observed phenotype is due to the inhibition of an off-target kinase, such as EGFR, or other unknown off-targets. To investigate this, we recommend a multi-step approach:

- Dose-Response Analysis: Titrate **CC-930** to the lowest effective concentration that inhibits JNK signaling without causing the unexpected phenotype. This can help to distinguish

between on-target and off-target effects that may occur at higher concentrations.

- Use a Structurally Different JNK Inhibitor: Compare the cellular effects of **CC-930** with another JNK inhibitor that has a different chemical structure. If the phenotype is only observed with **CC-930**, it is more likely to be an off-target effect.
- Rescue Experiment: Perform a rescue experiment by overexpressing a drug-resistant mutant of JNK. If the phenotype is reversed, it is likely an on-target effect. If it persists, it is likely an off-target effect.

Q3: How can I proactively assess the selectivity of **CC-930** in my experimental system?

A3: To proactively determine the selectivity of **CC-930**, we recommend performing a comprehensive kinase selectivity profile. This can be achieved by screening **CC-930** against a broad panel of kinases using a cell-free biochemical assay, such as a competition binding assay or a radiometric kinase assay. Several commercial services offer kinome-wide screening.

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation or Survival Effects

- Question: I am using **CC-930** to induce apoptosis through JNK inhibition, but I'm observing unexpected cell survival or even proliferation. What could be the cause?
- Answer: This could be due to the off-target inhibition of EGFR. In some cellular contexts, EGFR signaling can be pro-apoptotic, and its inhibition could lead to a survival advantage.
 - Troubleshooting Steps:
 - Confirm JNK Inhibition: First, confirm that JNK signaling is inhibited at the concentration of **CC-930** you are using. This can be done by Western blot analysis of phosphorylated c-Jun, a direct substrate of JNK.
 - Assess EGFR Phosphorylation: Check the phosphorylation status of EGFR (e.g., at Tyr1068) in your cells with and without **CC-930** treatment. A decrease in EGFR phosphorylation would indicate off-target inhibition.

- Perform a Rescue Experiment: Overexpress a wild-type EGFR in your cells. If the unexpected survival phenotype is diminished, it suggests the effect is mediated by off-target EGFR inhibition.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

- Question: The IC₅₀ value of **CC-930** in my cell-based assay is significantly higher than the reported biochemical IC₅₀. Why is this happening?
- Answer: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:
 - Cell Permeability: **CC-930** may have poor cell membrane permeability, resulting in a lower intracellular concentration.
 - Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell.
 - High Intracellular ATP: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like **CC-930**, leading to a higher apparent IC₅₀.
 - Target Engagement: The level of JNK expression and its basal activity in your specific cell line can influence the observed potency.
 - Troubleshooting Steps:
 - Verify Target Expression: Confirm the expression of JNK isoforms in your cell line using Western blot or qPCR.
 - Use Efflux Pump Inhibitors: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of **CC-930** increases.
 - Measure Intracellular Concentration: If possible, use techniques like mass spectrometry to determine the intracellular concentration of **CC-930**.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of **CC-930** against its primary targets and key off-targets.

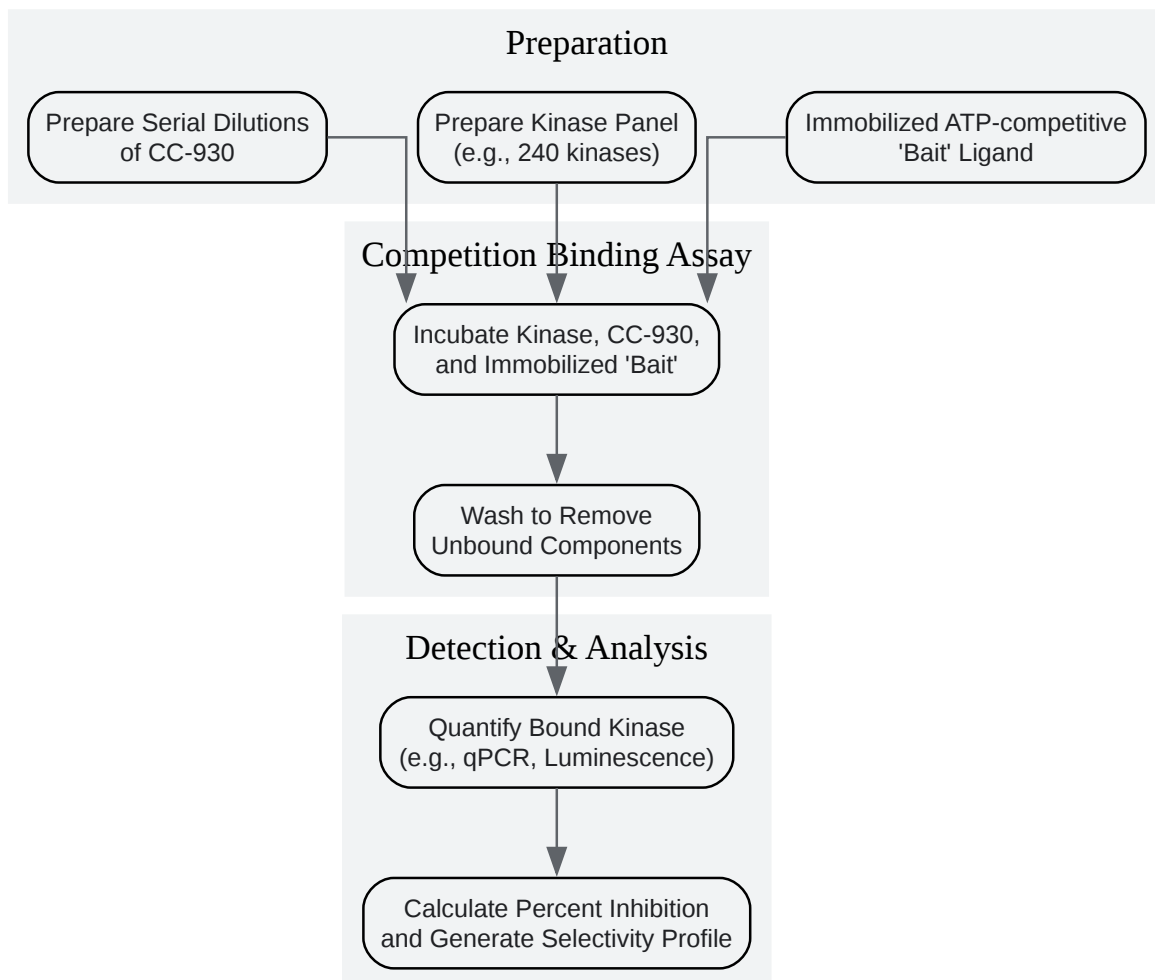
| Kinase Target | IC50 (nM) | Ki (nM) | Notes |
|---------------|-----------|-----------|---|
| JNK1 | 61 | 44 ± 3 | Primary Target |
| JNK2 | 5 | 6.2 ± 0.6 | Primary Target |
| JNK3 | 5 | N/A | Primary Target |
| EGFR | 380 | N/A | Known Off-Target. Inhibited >50% at 3 μM.[1] |
| ERK1 | 480 | N/A | Related MAP kinase with lower potency.[1] |
| p38α | 3400 | N/A | Related MAP kinase with significantly lower potency.[1] |

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling via Competition Binding Assay

This protocol outlines a general procedure for assessing the selectivity of **CC-930** against a large panel of kinases.

Workflow for Kinome-Wide Selectivity Profiling



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Caption: Workflow for assessing kinase selectivity using a competition binding assay.

Materials:

- **CC-930**
- A panel of purified recombinant kinases
- Immobilized, broad-spectrum kinase inhibitor (bait)
- Assay buffer

- Wash buffer
- Detection reagents (specific to the assay platform, e.g., qPCR-based or luminescence-based)
- Multi-well plates

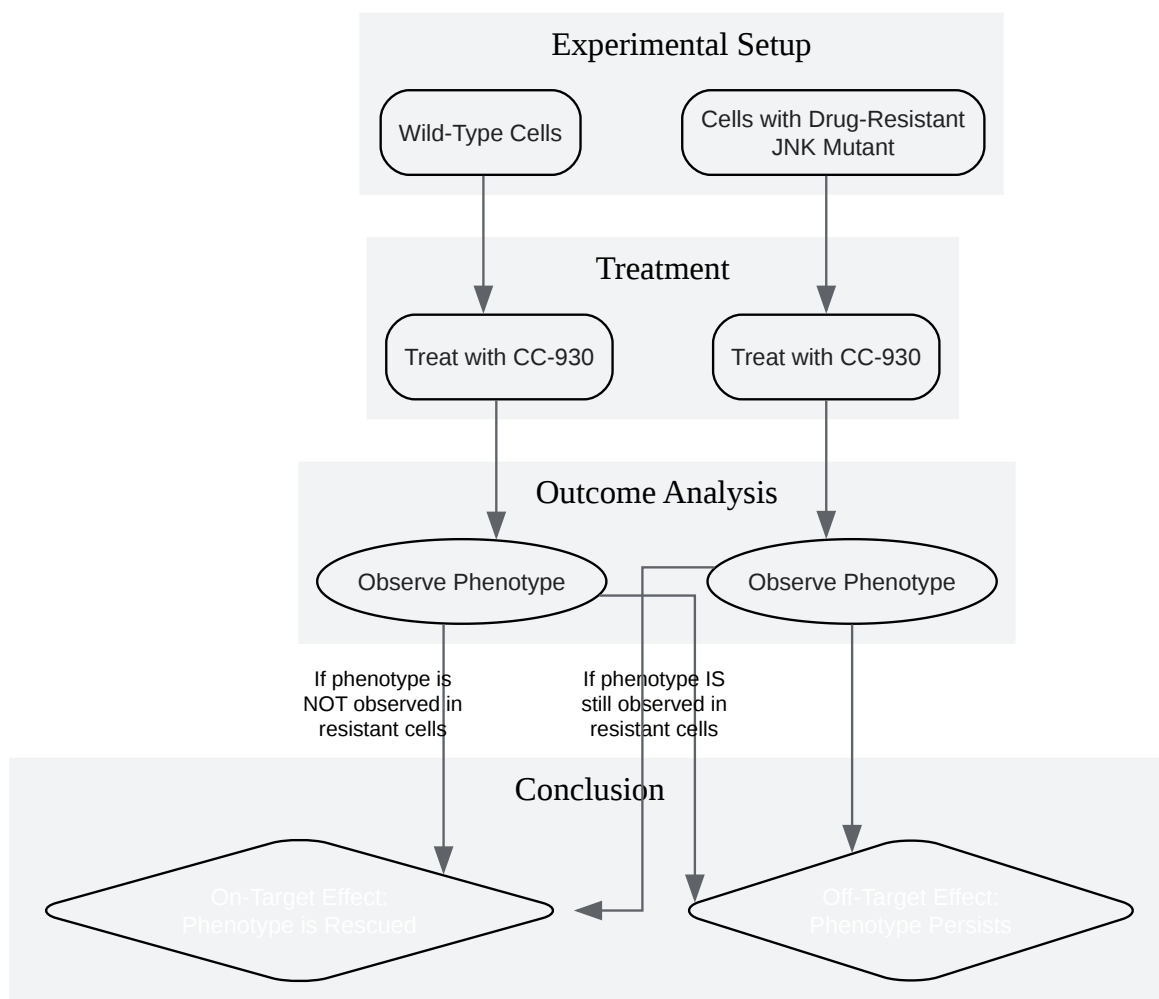
Procedure:

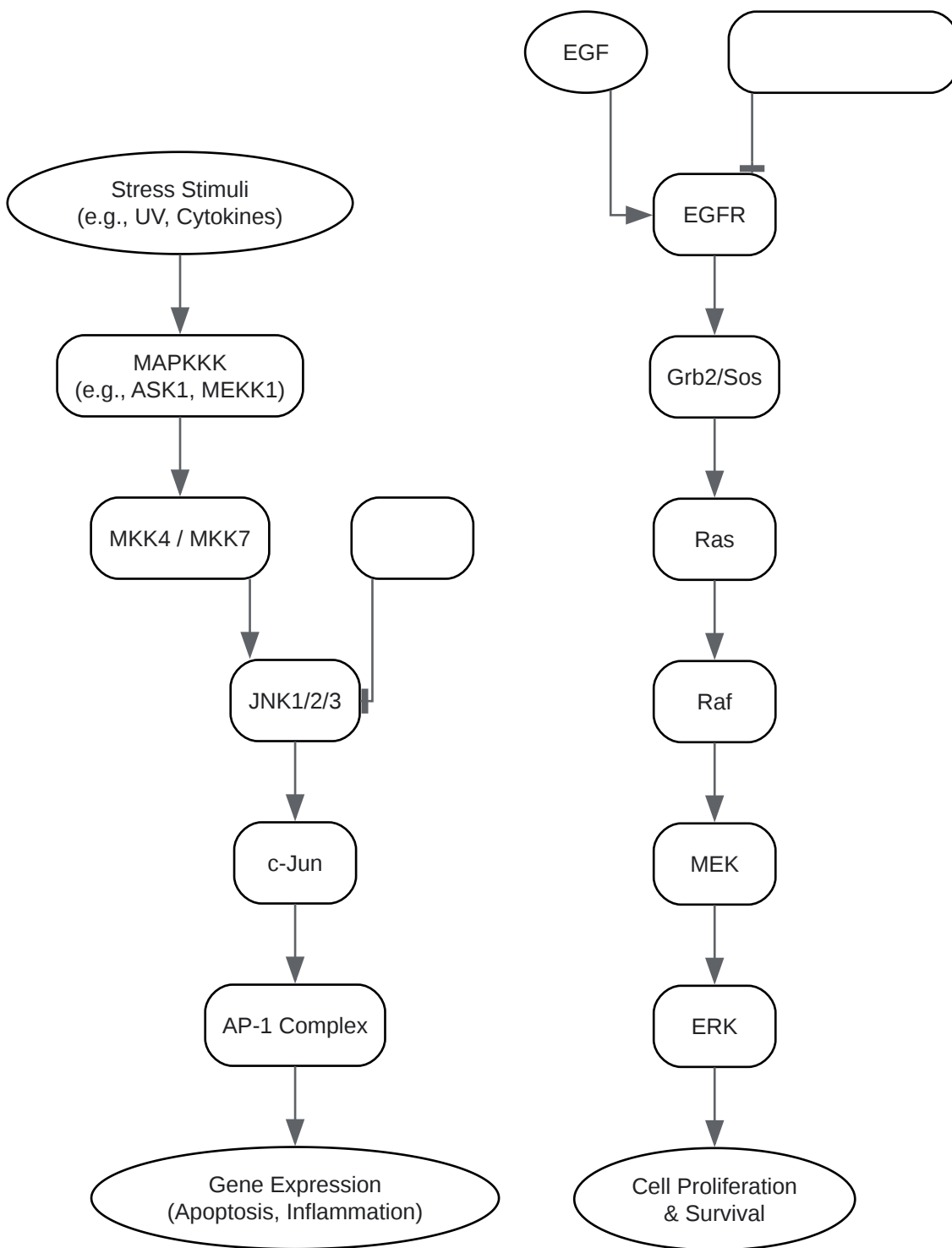
- Compound Preparation: Prepare a serial dilution of **CC-930** in DMSO.
- Assay Plate Preparation: In a multi-well plate, combine the individual kinases from the panel with the immobilized "bait" ligand in the assay buffer.
- Competition: Add the diluted **CC-930** or DMSO (vehicle control) to the wells.
- Incubation: Incubate the plate to allow **CC-930** to compete with the immobilized ligand for binding to the kinases.
- Washing: Wash the plate to remove unbound kinases and **CC-930**.
- Detection: Quantify the amount of kinase bound to the immobilized ligand. The signal will be inversely proportional to the binding of **CC-930**.
- Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration of **CC-930**. Plot the results to generate a kinome selectivity profile.

Protocol 2: Cell-Based Rescue Experiment to Confirm Off-Target Effects

This protocol describes how to perform a rescue experiment to determine if a cellular phenotype is due to on-target JNK inhibition or an off-target effect.

Logical Flow of a Rescue Experiment





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